丙基黄药钾

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

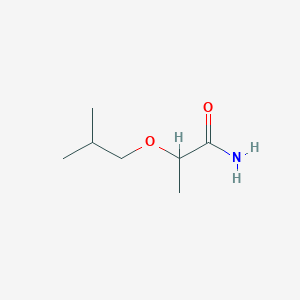

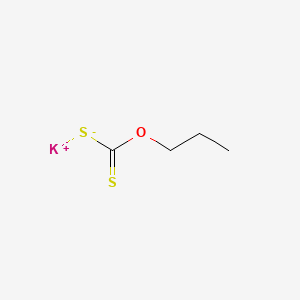

Potassium propylxanthate is a chemical compound used for laboratory research purposes . Its molecular formula is C4H7KOS2 and it has a molecular weight of 174.32 .

Synthesis Analysis

Potassium propylxanthate can be synthesized and characterized by melting point, elemental analysis, and infrared spectra . It has been described in reactions with various potassium xanthates and common five-membered cyclic carbonates such as ethylene carbonate (EC) and propylene carbonate (PC) under catalyst-free conditions .Molecular Structure Analysis

The molecular structure of potassium propylxanthate consists of four carbon atoms, seven hydrogen atoms, one potassium atom, one oxygen atom, and two sulfur atoms .Chemical Reactions Analysis

Potassium propylxanthate has been studied in reactions with five-membered cyclic carbonates. The reaction was carried out under catalyst-free conditions, with intensive evolution of both CO2 and COS and the simultaneous formation of a rich precipitate .Physical and Chemical Properties Analysis

Potassium propylxanthate is a solid at 20 degrees Celsius . It is a member of the group 1 of alkali cations and is highly reactive .科学研究应用

海水中的矿物浮选

丙基黄药钾被用作黄铜矿等矿物浮选过程中的捕收剂。一项研究表明,PPX 在合成海水 (SSW) 溶液中使用时,不会影响黄铜矿的可浮性。 事实上,含有 PPX 的 SSW 溶液比氯化钾 (KCl) 溶液提供更高的回收率,表明其在海水环境中矿物回收中的有效性 .

与抑制剂的相互作用

研究了 PPX 与亚硫酸钠 (Na2SO3) 等抑制剂的相互作用,以了解其对矿物可浮性的影响。研究结果表明,在整个使用的浓度范围内,Na2SO3 的存在不会阻碍矿物的可浮性。 但是,重要的是要仔细调整 pH 范围,以避免增加 zeta 电位 .

Zeta 电位测量

已经研究了 PPX 在改变矿物 zeta 电位中的作用。使用 PPX 和抑制剂在不同 pH 水平的 KCl 溶液中测量黄铜矿的 zeta 电位。 这项研究对于理解矿物的表面化学和优化浮选过程至关重要 .

采矿中的水资源管理

PPX 在浮选过程中的使用是矿山作业更有效地管理水资源的更广泛举措的一部分。 水的稀缺导致了对海水等替代来源的探索,而 PPX 在使这些替代方法成为可能方面发挥着作用 .

提高浮选回收率

研究表明,PPX 可以提高浮选过程中矿物的回收率。 这在水质可能变化的作业中尤其重要,例如使用淡化海水或原海水时 .

开发可持续采矿实践

PPX 在浮选过程中的应用与开发更可持续的采矿实践的目标相一致。 通过促进使用替代水源并提高矿物回收率,PPX 有助于减少采矿业的环境影响 .

未来的研究方向

未来对 PPX 的研究可以集中在将其与其他处理方法结合使用,以在矿物加工中实现高效率和低成本。 这可能导致开发无二次污染的原始和创新技术 .

在水处理中的潜力

虽然与 PPX 没有直接关系,但黄药废水的处理是一个令人关注的领域。 研究建议集中在黄药废水处理的组合方法上,这可能与 PPX 相关,考虑到其在各种工业过程中的应用 .

作用机制

安全和危害

Potassium propylxanthate is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation . It should not be released into the environment and should not contaminate the groundwater system .

Relevant Papers The relevant papers retrieved include studies on the reaction of potassium xanthates with five-membered cyclic carbonates , and the synthesis and characterization of various xanthates .

属性

| { "Design of the Synthesis Pathway": "The synthesis of Potassium propylxanthate can be achieved through the reaction of propylamine with carbon disulfide followed by treatment with potassium hydroxide.", "Starting Materials": [ "Propylamine", "Carbon disulfide", "Potassium hydroxide" ], "Reaction": [ "Step 1: Propylamine is added to a reaction flask.", "Step 2: Carbon disulfide is slowly added to the reaction flask while stirring.", "Step 3: The reaction mixture is heated to 60-70°C and stirred for 2-3 hours.", "Step 4: The reaction mixture is cooled to room temperature and potassium hydroxide is added.", "Step 5: The mixture is stirred for an additional 1-2 hours.", "Step 6: The resulting precipitate is filtered and washed with water.", "Step 7: The product is dried under vacuum to yield Potassium propylxanthate." ] } | |

CAS 编号 |

2720-67-4 |

分子式 |

C4H8KOS2 |

分子量 |

175.3 g/mol |

IUPAC 名称 |

potassium;propoxymethanedithioate |

InChI |

InChI=1S/C4H8OS2.K/c1-2-3-5-4(6)7;/h2-3H2,1H3,(H,6,7); |

InChI 键 |

QPKCOVZLNZRCGY-UHFFFAOYSA-N |

SMILES |

CCCOC(=S)[S-].[K+] |

规范 SMILES |

CCCOC(=S)S.[K] |

| 2720-67-4 | |

Pictograms |

Irritant |

相关CAS编号 |

6253-38-9 (Parent) |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzenesulfonamide, N-[1-(4-methoxyphenyl)ethyl]-4-methyl-](/img/structure/B1661855.png)